molecular formula C21H22ClFN2O4 B2485536 N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide CAS No. 2034259-63-5

N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide

Cat. No.: B2485536
CAS No.: 2034259-63-5
M. Wt: 420.87
InChI Key: XSZGPNYRSIWIHX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, a hydroxy-oxanyl group, and a phenylethyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide include:

    N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide analogs: Compounds with slight modifications in their structure, such as different substituents on the phenyl ring or variations in the oxanyl group.

    Other ethanediamide derivatives: Compounds with similar core structures but different functional groups or side chains.

Uniqueness

The uniqueness of N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O4/c22-17-12-16(6-7-18(17)23)25-20(27)19(26)24-13-21(28,14-4-2-1-3-5-14)15-8-10-29-11-9-15/h1-7,12,15,28H,8-11,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZGPNYRSIWIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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